molecular formula C6H7N3O2 B139313 2-Amino-4-methyl-3-nitropyridine CAS No. 6635-86-5

2-Amino-4-methyl-3-nitropyridine

Cat. No. B139313
CAS RN: 6635-86-5
M. Wt: 153.14 g/mol
InChI Key: IKMZGACFMXZAAT-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-3-nitropyridine is a compound with the molecular formula C6H7N3O2 . It is used as an intermediate in the preparation of N-(pyridinyl)benzenesulfonamides with antibacterial and antifungal activities . It can also be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and 3-substituted azaindoles .


Synthesis Analysis

The synthesis of 2-Amino-4-methyl-3-nitropyridine involves the addition of hydrazine hydrate at the N-C 2 bond, followed by the elimination of ammonia and reduction of the nitro group to amino . This compound can also be prepared by the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate .


Molecular Structure Analysis

The crystal structure of 2-amino-4-methyl-3-nitropyridine has been elucidated . The compounds crystallize in the monoclinic P2(1)/n, triclinic P-1, and monoclinic C2/c space groups .


Chemical Reactions Analysis

A probable reaction mechanism involves the addition of hydrazine hydrate at the N-C 2 bond, followed by the elimination of ammonia and reduction of the nitro group to amino . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2-Amino-4-methyl-3-nitropyridine has a molecular weight of 153.14 . The compound’s melting point is between 136-140 °C .

Scientific Research Applications

Molecular and Crystal Structure Studies

2-Amino-4-methyl-3-nitropyridine has been extensively studied for its molecular and crystal structures. A study by Bryndal et al. (2012) analyzed its crystal structures, stabilized by a combination of hydrogen bonds, using Density Functional Theory (DFT) and X-ray studies. This research offers insights into the molecular arrangement and stability of such compounds, which are crucial in the field of crystallography and material science (Bryndal et al., 2012).

Biotransformation Studies

The biotransformation of 2-Amino-4-methyl-3-nitropyridine has been explored by Tully et al. (2012), revealing its conversion into various derivatives via microbial action. This study is significant in understanding the metabolic pathways and potential applications in biotechnology and pharmaceutical synthesis (Tully et al., 2012).

Vibrational Spectral Studies

Balachandran et al. (2012) conducted vibrational spectral studies of derivatives of 2-Amino-4-methyl-3-nitropyridine. Their research, using infrared absorption and Raman spectroscopy, is pivotal in understanding the vibrational properties of these compounds, which is essential for the development of new materials and analysis of chemical structures (Balachandran et al., 2012).

Quantum Chemical Studies

Sivaprakash et al. (2019) performed quantum chemical studies on 2-Amino-3-methyl-5-nitropyridine, a related compound, which involved analyzing its molecular structure and energy. Such studies are crucial for predicting the reactivity and stability of chemical compounds, which have implications in materials science and chemistry (Sivaprakash et al., 2019).

Fluorescent Probe Development

Research by Singh et al. (2020) on 2-aminoethylpyridine based fluorescent compounds offers insight into the development of new fluorescent probes, which have significant applications in sensing and detection technologies (Singh et al., 2020).

Anticoccidial Agents Synthesis

Morisawa et al. (1977) explored the synthesis of nitropyridinecarboxamides, including derivatives of 2-Amino-4-methyl-3-nitropyridine, for their anticoccidial activity. Such studies contribute to the development of veterinary pharmaceuticals and understanding of disease control in animals (Morisawa et al., 1977).

Nonlinear Optical Properties

Masse and Zyss (1991) investigated the quadratic nonlinear optical properties of 2-amino-5-nitropyridinium dihydrogen monophosphate, a related compound, showcasing its potential in optical and electronic applications (Masse & Zyss, 1991).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

2-Amino-4-methyl-3-nitropyridine was used in the synthesis of 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide by undergoing biotransformation by Cunninghamella elegans ATCC 26269 . This suggests potential future directions in the field of biotransformation and the synthesis of new compounds.

properties

IUPAC Name

4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMZGACFMXZAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287771
Record name 2-Amino-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methyl-3-nitropyridine

CAS RN

6635-86-5
Record name 6635-86-5
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Record name 2-Amino-4-methyl-3-nitropyridine
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Record name 2-Amino-4-methyl-3-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
T Tully, M Liu, Y Huang, Q Ye, RN Patel… - Journal of Industrial …, 2012 - academic.oup.com
… highly substituted pyridine derivative 2-amino-4-methyl-3-nitropyridine by Cunninghamella … -3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide. Biotransformation by …
Number of citations: 3 academic.oup.com
I Bryndal, E Kucharska, W Sąsiadek, M Wandas… - … Acta Part A: Molecular …, 2012 - Elsevier
… The residues were purified by crystallization from water to give 2-amino-4-methyl-3-nitropyridine, I (Yield: (27% (10 g), mp 134(1) C), 2-amino-4-methyl-3,5-dinitropyridine, II (Yield: 80% …
Number of citations: 31 www.sciencedirect.com
I Bryndal, E Kucharska, M Wandas, J Lorenc… - … Acta Part A: Molecular …, 2014 - Elsevier
… compound, 2-amino-4-methyl-3-nitropyridine, was obtained in our laboratory [9]. Crystals of AMNPO was prepared by dissolving a 1:1 ratio of 2-amino-4-methyl-3-nitropyridine and …
Number of citations: 6 www.sciencedirect.com
NN Smolyar, YM Yutilov - Russian Journal of Organic Chemistry, 2009 - Springer
… 2-Amino-4-methyl-3-nitropyridine and 2-amino-5methyl-3-nitropyridine reacted with … The reaction of 2-amino-4-methyl-3-nitropyridine (X) [9, 10] with excess hydrazine hydrate on …
Number of citations: 5 link.springer.com
M Wandas, A Puszko, Z Biedrzycka… - Chemistry of Heterocyclic …, 2004 - Springer
… The molecules studied in the present work, derivatives of 2-amino-4-methyl-3nitropyridine and 2-amino-4-methyl-5-nitropyridine, are interesting from the point of view of new substitution …
Number of citations: 3 link.springer.com
I Bryndal, M Marchewka, M Wandas… - … Acta Part A: Molecular …, 2014 - Elsevier
… organic–organic salt formed by 2-amino-4-methyl-3-nitropyridine with trifluoroacetic acid has also … For instance, 2-amino-4-methyl-3-nitropyridine has been reported as an excellent …
Number of citations: 7 www.sciencedirect.com
J Lorenc, I Bryndal, W Syska, M Wandas, M Marchewka… - Chemical Physics, 2010 - Elsevier
… title compound 2-amino-4-methyl-3-nitropyridine obtained in … water solution of 2-amino-4-methyl-3-nitropyridine. The mixture … of 2-amino-4-methyl-3-nitropyridine and trifluoroacetic acid. …
Number of citations: 21 www.sciencedirect.com
J Lorenc, A Zając, J Janczak, R Lisiecki… - Journal of Molecular …, 2022 - Elsevier
Three new 2-N-methylamino-4-nitropicoline-(3, 5 or 6) N-oxides were synthesised. Their structures were characterized on the basis of X-ray diffraction studies carried out for one of the …
Number of citations: 1 www.sciencedirect.com
L JEAN-CHARLES, R MAX, DN HUY… - CHEMICAL & …, 1988 - cir.nii.ac.jp
… The starting material, 2-amino-4-methyl-3-nitropyridine, was converted into pyrrolyl derivative by using 2, 5-dimethoxytetrahydrofuran in glacial acetic aicd. Subsequent cyclization of the …
Number of citations: 0 cir.nii.ac.jp
MC Fitzgerald, GR Parr, LM Smith - Analytical chemistry, 1993 - ACS Publications
In order to examine the importance of pH in the matrix-assisted laser desorption/ionization (MAL-DI) analysis of proteins and oligonucleotides, 37 highly substituted pyrimidine, pyridine, …
Number of citations: 276 pubs.acs.org

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